(6-Bromo-5-fluoropyridin-2-yl)methanol: A Comprehensive Guide to Safety, Handling, and Synthetic Applications in Drug Discovery
(6-Bromo-5-fluoropyridin-2-yl)methanol: A Comprehensive Guide to Safety, Handling, and Synthetic Applications in Drug Discovery
Executive Summary
(6-Bromo-5-fluoropyridin-2-yl)methanol (CAS: 1227599-50-9) is a highly functionalized, halogenated heteroaromatic building block of critical strategic importance in modern medicinal chemistry. Featuring a unique substitution pattern—a fluorine atom for metabolic stability, a bromine atom serving as a versatile cross-coupling handle, and a hydroxymethyl group for facile functionalization—this scaffold is heavily utilized in the development of advanced therapeutics. Most notably, it serves as a core intermediate in the synthesis of non-peptide Glucagon-Like Peptide-1 (GLP-1) receptor agonists for metabolic disorders[1] and Pim kinase inhibitors for oncology[2][3].
As a Senior Application Scientist, this guide synthesizes the physicochemical profiling, mechanistic safety hazards, and self-validating synthetic protocols required to handle and utilize this compound effectively in a drug discovery setting.
Physicochemical Profiling & Structural Causality
Understanding the reactivity and hazards of (6-Bromo-5-fluoropyridin-2-yl)methanol begins with its structural electronics. The strong inductive electron-withdrawing effects of the fluorine at C5 and the bromine at C6 significantly lower the pKa of the pyridine nitrogen. This renders the ring highly electron-deficient, making the C6 position exceptionally primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), but also susceptible to unwanted nucleophilic aromatic substitution (
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (6-Bromo-5-fluoropyridin-2-yl)methanol |
| CAS Number | 1227599-50-9 |
| Molecular Formula | |
| Molecular Weight | 206.01 g/mol |
| Physical Form | Solid |
| Purity Standard | |
| Storage Temperature | 2–8 °C (Refrigerator) |
Data sourced from standardized chemical safety profiling[4].
Safety, Hazards, and Risk Mitigation
Due to its electrophilic nature, (6-Bromo-5-fluoropyridin-2-yl)methanol presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) with the Warning signal word (GHS07 Exclamation Mark)[4].
Mechanistic Toxicology & GHS Classification
-
H302 (Harmful if swallowed): Ingestion introduces the halogenated pyridine to the acidic environment of the stomach, where protonation of the pyridine nitrogen (albeit weak) further increases the electrophilicity of the ring, leading to acute cellular toxicity.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-deficient ring can undergo
reactions with biological nucleophiles, such as the thiol groups of cysteine residues in epidermal or ocular proteins. This covalent modification triggers localized inflammatory and sensitization responses[4]. -
H335 (May cause respiratory irritation): Inhalation of crystalline dust directly irritates the mucosal membranes of the respiratory tract.
Storage and Handling Protocols
-
Storage Causality: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4]. The benzylic-like hydroxymethyl group is susceptible to slow auto-oxidation into the highly reactive 6-bromo-5-fluoropicolinaldehyde if exposed to ambient oxygen and light over prolonged periods.
-
Engineering Controls: All manipulations must be performed inside a Class II chemical fume hood to mitigate H335 risks.
-
PPE: Nitrile gloves (double-gloving recommended when handling in organic solvents to prevent breakthrough), safety goggles, and a standard lab coat.
Hazard identification and mitigation workflow for handling halogenated pyridine derivatives.
Synthetic Workflows & Methodologies
The integration of (6-Bromo-5-fluoropyridin-2-yl)methanol into drug discovery pipelines typically involves its synthesis from an ester precursor, followed by controlled oxidation to an aldehyde for downstream coupling.
Protocol 1: Chemoselective Ester Reduction
Objective: Synthesize (6-Bromo-5-fluoropyridin-2-yl)methanol from Methyl 6-bromo-5-fluoropyridine-2-carboxylate without cleaving the halogens[2].
-
Preparation: Dissolve Methyl 6-bromo-5-fluoropyridine-2-carboxylate (1.0 eq) in anhydrous methanol (0.5 M) under argon.
-
Thermal Control: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature suppresses the exothermic nature of hydride transfer and prevents unwanted transesterification.
-
Reagent Addition: Add Sodium borohydride (
, 3.0 eq) portion-wise over 15 minutes. Causality: is explicitly selected over Lithium aluminum hydride ( ). is too aggressive and would cause reductive dehalogenation of the sensitive C-Br bond, destroying the cross-coupling handle[2]. -
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Self-Validation System: Quench a 10 µL aliquot in water/ethyl acetate. Analyze via LC-MS. The protocol is validated when the starting material peak disappears and the alcohol mass appears (
). -
Workup: Quench carefully with saturated aqueous
to safely destroy excess hydride. Extract with ethyl acetate, dry over , and concentrate.
Protocol 2: Controlled Oxidation to Aldehyde
Objective: Convert the alcohol to 6-bromo-5-fluoropicolinaldehyde for downstream reductive amination[3].
-
Preparation: Dissolve (6-Bromo-5-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.
-
Buffering: Add Pyridine (1.1 eq). Causality: Pyridine acts as a buffer to neutralize the acetic acid byproduct generated in the next step, which could otherwise protonate the substrate and stall the oxidation[3].
-
Oxidation: Add Dess-Martin Periodinane (DMP, 1.05 eq). Stir at room temperature for 3 hours. Causality: DMP provides mild, non-aqueous oxidation, preventing over-oxidation to the carboxylic acid.
-
Self-Validation System: Monitor via LC-MS. The alcohol peak must be cleanly replaced by the aldehyde (
). -
Safe Quench: Quench with a 1:1 mixture of saturated aqueous
and . Causality: reduces explosive unreacted hypervalent iodine species, while neutralizes acids, ensuring a safe workup[3].
Chemoselective synthetic workflow from ester to downstream drug candidates.
Applications in Advanced Therapeutics
The (6-Bromo-5-fluoropyridin-2-yl)methanol scaffold is not an end-product but a highly specialized vector for drug discovery.
GLP-1 Receptor Agonists (Metabolic Disease)
In the pursuit of oral treatments for type 2 diabetes and obesity, small-molecule GLP-1 receptor agonists are highly sought after. The pyridine derivative is utilized to build rigid, non-peptide benzimidazole-based GLP-1 modulators[1]. The pyridine ring mimics the structural geometry of native peptide residues, binding to the extracellular domain of the GLP-1 GPCR to trigger downstream insulin secretion.
Downstream GLP-1 receptor signaling pathway activated by pyridine-derived agonists.
Pim Kinase Inhibitors (Oncology)
Pim kinases (Pim1, Pim2, Pim3) regulate cell survival and are heavily implicated in lymphomagenesis[2]. The (6-Bromo-5-fluoropyridin-2-yl)methanol scaffold is elaborated into pyridineamine compounds that act as potent Pim kinase inhibitors[2][3]. The fluorine atom is specifically leveraged here to engage in hydrogen-bond-like interactions within the ATP-binding pocket of the kinase, displacing structural water molecules and drastically increasing the binding affinity (an effect known as the "fluorine magic" in medicinal chemistry).
References
- Source: google.
- Source: google.
- Source: google.
- Source: sigmaaldrich.
Sources
- 1. US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use - Google Patents [patents.google.com]
- 2. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 3. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. 6-Bromo-5-fluoropyridine-2-methanol | 1227599-50-9 [sigmaaldrich.com]
